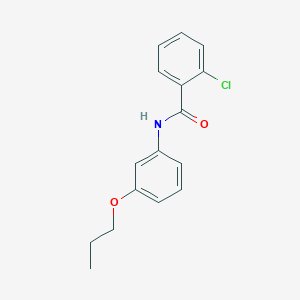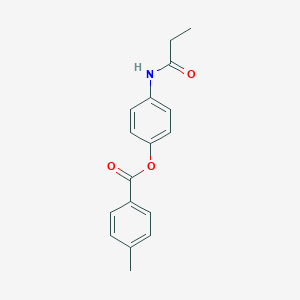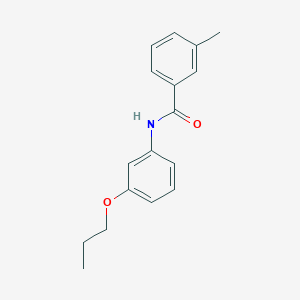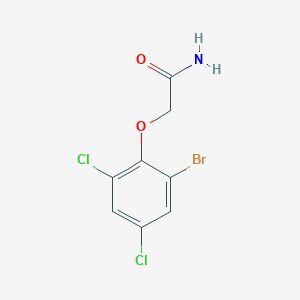![molecular formula C17H17NO2 B268558 N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268558.png)
N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide, commonly known as LY294002, is a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K). PI3K is a critical signaling molecule involved in many cellular processes, including cell growth, proliferation, and survival. LY294002 has been extensively studied in scientific research, particularly in the field of cancer biology, due to its ability to inhibit PI3K, which is frequently dysregulated in cancer cells.
Mecanismo De Acción
LY294002 inhibits N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide by binding to its ATP-binding site, preventing the enzyme from phosphorylating its downstream targets. This leads to a decrease in the activity of downstream signaling molecules, such as AKT and mTOR, which are involved in cell growth, proliferation, and survival. Inhibition of these pathways leads to a decrease in cancer cell growth and survival.
Biochemical and Physiological Effects
LY294002 has been shown to have a variety of biochemical and physiological effects. In cancer cells, it inhibits the this compound pathway, leading to decreased cell growth and survival. In neuronal cells, it has been shown to have neuroprotective effects by preventing apoptosis. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
LY294002 has several advantages for lab experiments. It is a potent and selective inhibitor of N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide, making it a valuable tool for studying the role of this compound in various cellular processes. It is also relatively easy to synthesize and purify, making it readily available for research. However, there are some limitations to its use. It has been shown to have off-target effects on other kinases, such as DNA-PK, which can complicate data interpretation. Additionally, its potency can make it difficult to use at low concentrations, which can be necessary for some experiments.
Direcciones Futuras
There are several future directions for research involving LY294002. One area of interest is the development of more potent and selective inhibitors of N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide. Another area of interest is the use of LY294002 in combination with other drugs to enhance its efficacy in cancer treatment. Additionally, further research is needed to fully understand the off-target effects of LY294002 and how they may impact data interpretation. Finally, more research is needed to understand the role of this compound in various cellular processes and how it may be targeted for therapeutic purposes.
Métodos De Síntesis
The synthesis of LY294002 involves several steps, including the reaction of 2-hydroxybenzaldehyde with 3-bromopropene to produce 3-(2-hydroxyphenyl)propene-1-bromide. This intermediate is then reacted with 3-(tert-butoxy)phenylboronic acid in the presence of a palladium catalyst to produce N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide. The final product is purified using column chromatography.
Aplicaciones Científicas De Investigación
LY294002 has been widely used in scientific research, particularly in the field of cancer biology. It has been shown to inhibit the growth and survival of cancer cells by blocking the N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide signaling pathway. This pathway is frequently dysregulated in cancer cells, leading to uncontrolled growth and survival. LY294002 has also been studied in other areas of research, such as neurobiology, where it has been shown to have neuroprotective effects.
Propiedades
Fórmula molecular |
C17H17NO2 |
|---|---|
Peso molecular |
267.32 g/mol |
Nombre IUPAC |
N-[3-(2-methylprop-2-enoxy)phenyl]benzamide |
InChI |
InChI=1S/C17H17NO2/c1-13(2)12-20-16-10-6-9-15(11-16)18-17(19)14-7-4-3-5-8-14/h3-11H,1,12H2,2H3,(H,18,19) |
Clave InChI |
QNHDAAHAYICQDB-UHFFFAOYSA-N |
SMILES |
CC(=C)COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2 |
SMILES canónico |
CC(=C)COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}cyclopropanecarboxamide](/img/structure/B268475.png)


![N-[3-(allyloxy)phenyl]-3-phenylpropanamide](/img/structure/B268480.png)
![N-[3-(allyloxy)phenyl]cyclohexanecarboxamide](/img/structure/B268482.png)
![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-3-phenylpropanamide](/img/structure/B268483.png)

![N-[3-(2-phenoxyethoxy)phenyl]cyclopropanecarboxamide](/img/structure/B268485.png)
![2-(4-methylphenoxy)-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B268489.png)

![N-[4-(2-ethoxyethoxy)phenyl]benzamide](/img/structure/B268495.png)
![3-[(4-methoxybenzoyl)amino]-N-propylbenzamide](/img/structure/B268496.png)
![4-methoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B268497.png)
![4-isopropyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268499.png)